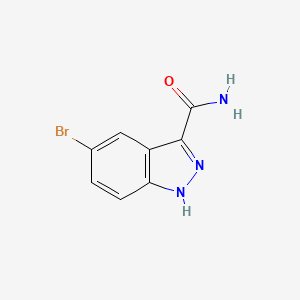

5Br-INACA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPIUDHMDGSMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-Indazole-3-Carboxamide Synthetic Cannabinoids

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for 5-bromo-indazole-3-carboxamide synthetic cannabinoids, with a specific focus on prominent "tail-less" analogs such as MDMB-5Br-INACA and ADB-5Br-INACA. These compounds have emerged as significant new psychoactive substances (NPS), often serving as precursors for more potent "tailed" synthetic cannabinoid receptor agonists (SCRAs).[1][2] This document details their interaction with cannabinoid receptors CB1 and CB2, presents quantitative pharmacological data, outlines the downstream signaling pathways, and provides detailed protocols for the key in vitro assays used in their characterization. The primary mechanism involves agonism at CB1 and CB2 receptors, though with a distinct pharmacological profile characterized by significantly lower potency at the CB1 receptor compared to traditional "tailed" SCRAs, yet potent activity at the CB2 receptor.[1][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.

Introduction

The landscape of new psychoactive substances is marked by the continuous emergence of novel chemical structures designed to circumvent legislative controls. Among these, the 5-bromo-indazole-3-carboxamide class of synthetic cannabinoids has become prevalent. Compounds such as MDMB-5Br-INACA (methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate) and ADB-5Br-INACA are characterized by a 5-bromo-indazole core.[1][4] A defining structural feature is the absence of the N-alkyl "tail" that is characteristic of many highly potent SCRAs.[1] This has led to their widespread availability on the illicit market, often as precursors for the end-user synthesis of more potent, "tailed" analogs.[1][2] Despite the lack of this tail group, these compounds retain intrinsic activity at cannabinoid receptors, necessitating a thorough understanding of their mechanism of action.[5]

Core Mechanism of Action: Cannabinoid Receptor Interaction

The primary molecular targets for 5Br-INACA and its analogs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Both are Class A G-protein coupled receptors (GPCRs).

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), particularly in the hippocampus, basal ganglia, and cerebellum.[6] They are responsible for mediating the main psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily found in the periphery, associated with immune cells and tissues, and play a role in modulating immune responses and inflammation.[1]

As agonists, this compound compounds bind to these receptors and induce a conformational change, initiating intracellular signaling cascades. Both CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins (Gi/o).[6]

Quantitative Pharmacological Data

The pharmacological activity of this compound analogs has been determined using various in vitro functional assays. The data reveals a distinct profile, particularly for the (S)-enantiomer of MDMB-5Br-INACA, which is a potent and efficacious agonist at the CB2 receptor but a significantly less potent, though highly efficacious, agonist at the CB1 receptor.[1] This suggests a ~98-fold selectivity for the CB2 receptor in terms of potency.[1] The absence of the N-alkyl tail drastically reduces potency at the CB1 receptor when compared to its "tailed" counterpart, (S)-MDMB-5'Br-BUTINACA.[3]

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Efficacy (vs. CP55,940) | Reference |

| (S)-MDMB-5Br-INACA | CB1 | β-Arrestin 2 Recruitment | EC₅₀ | 2203 | 360% | [1] |

| CB2 | β-Arrestin 2 Recruitment | EC₅₀ | 22.5 | 124% | [1] | |

| (S)-MDMB-5'Br-INACA | CB1 | β-Arrestin 2 Recruitment | EC₅₀ | 1100 | Full Agonist | [3] |

| (S)-MDMB-5'Br-BUTINACA ("tailed") | CB1 | β-Arrestin 2 Recruitment | EC₅₀ | 10.4 | Full Agonist | [3] |

| (S)-ADB-5'Br-INACA | CB1 | β-Arrestin 2 / Ca²⁺ Release | EC₅₀ | Decreased Potency | - | [5] |

| CB2 | β-Arrestin 2 Recruitment | EC₅₀ | Lower Potency, Increased Efficacy | - | [5] | |

| *Compared to its "tailed" counterpart, (S)-ADB-5'Br-BUTINACA. |

Downstream Signaling Pathways

Upon agonist binding, this compound induces signaling through both G-protein dependent and G-protein independent (e.g., β-arrestin-mediated) pathways.

G-Protein Dependent Signaling: Activation of the Gi/o protein by the agonist-bound receptor leads to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Giα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, typically leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6]

-

MAPK Pathway Activation: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, influencing gene transcription and other cellular processes.[6]

β-Arrestin Mediated Signaling: Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the receptor is bound by β-arrestin proteins. This interaction not only desensitizes the G-protein signal but also initiates a separate wave of signaling, acting as a scaffold for other signaling proteins.[8] The high efficacy of (S)-MDMB-5Br-INACA in β-arrestin recruitment assays at the CB1 receptor (360%) suggests a potential for biased agonism, although its low potency complicates this interpretation.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. MDMB-5Br-INACA - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

- 5. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why Study GPCR Arrestin Recruitment? [discoverx.com]

In-Depth Technical Guide: Cannabinoid Receptor Affinity of 5Br-INACA and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 5Br-INACA

This compound is an indazole-3-carboxamide derivative that has emerged as a synthetic cannabinoid of interest. Structurally, it is characterized by a 5-bromoindazole core. A key feature of this compound and its close analogs, such as MDMB-5'Br-INACA and ADB-5'Br-INACA, is the absence of an N-alkyl "tail," a common feature in many potent synthetic cannabinoid receptor agonists (SCRAs). Despite this structural deviation, these "tail-less" compounds have been shown to retain activity at cannabinoid receptors, although with significantly reduced potency compared to their N-alkylated counterparts. This observation underscores the critical contribution of the N-alkyl chain to high-affinity binding and potent receptor activation.

Quantitative Analysis of Receptor Activity

Direct binding affinity data (Ki values) for this compound are not extensively reported. However, functional activity data, such as EC50 values from β-arrestin 2 recruitment assays, provide valuable insights into its potency at cannabinoid receptors. The following table summarizes the available data for "tail-less" brominated synthetic cannabinoids and their "tailed" counterparts.

| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy | Notes |

| (S)-MDMB-5'Br-INACA | CB1 | β-arrestin 2 recruitment | Decreased potency | - | "Tail-less" analog.[1][2] |

| CB2 | β-arrestin 2 recruitment | Lower potency | Increased | "Tail-less" analog.[1][2] | |

| (S)-ADB-5'Br-INACA | CB1 | β-arrestin 2 recruitment | Decreased potency | - | "Tail-less" analog.[1][2] |

| CB2 | β-arrestin 2 recruitment | Lower potency | Increased | "Tail-less" analog.[1][2] | |

| (S)-MDMB-5'Br-BUTINACA | CB1 | β-arrestin 2 recruitment | Potent agonist | - | "Tailed" counterpart to (S)-MDMB-5'Br-INACA.[1][2] |

| (S)-ADB-5'Br-BUTINACA | CB1 | β-arrestin 2 recruitment | Potent agonist | - | "Tailed" counterpart to (S)-ADB-5'Br-INACA.[1][2] |

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, most notably inhibiting adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, Gβγ subunits can modulate various ion channels and other signaling pathways.

Figure 1: Simplified signaling pathway of cannabinoid receptor activation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like this compound.

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound.

5.1.1. Materials and Reagents

-

Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Cell harvester.

5.1.2. Procedure

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in binding buffer.[3]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-labeled ligand.

-

Test Compound: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[3]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[3]

5.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin 2 Recruitment Assay

This is a functional assay to measure the activation of the CB1 or CB2 receptor by a test compound.

5.2.1. Materials and Reagents

-

Cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme).

-

Cell culture medium and supplements.

-

Test Compound: this compound.

-

Control agonist (e.g., CP-55,940).

-

Assay buffer.

-

Substrate for the reporter enzyme.

-

Luminometer or fluorometer.

5.2.2. Procedure

-

Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.

-

Compound Addition: Prepare serial dilutions of this compound and the control agonist in assay buffer. Add the compounds to the cells.

-

Incubation: Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.

-

Detection: Add the reporter enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

5.2.3. Data Analysis

-

Plot the signal intensity against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

The available evidence indicates that this compound and related "tail-less" synthetic cannabinoids are active at CB1 and CB2 receptors, but with substantially lower potency compared to their N-alkylated ("tailed") analogs. This highlights the critical role of the N-alkyl side chain in achieving high-affinity binding and potent functional activity. While direct binding affinity (Ki) values for this compound are not currently well-documented, the provided functional activity data and detailed experimental protocols offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the pharmacological profile of this and other emerging synthetic cannabinoids. The standardized methodologies presented herein are crucial for generating reproducible and comparable data across different laboratories.

References

- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

In Vitro Pharmacological Profile of 5-Bromo-INACA Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of synthetic cannabinoids featuring a 5-bromo-1H-indazole-3-carboxamide core, focusing on recently emerged analogs such as ADB-5'Br-INACA and MDMB-5'Br-INACA. These compounds have been identified as potent agonists of the cannabinoid receptors CB1 and CB2. This document details their receptor interaction, functional activity, and the experimental methodologies used for their characterization.

Introduction

The landscape of new psychoactive substances (NPS) is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing a significant and dynamic class. Following legislative controls in China in 2021, novel SCRAs with a brominated indazole core have emerged, including ADB-5'Br-INACA and MDMB-5'Br-INACA.[1][2] These compounds are characterized by a 5-bromo substitution on the indazole ring and, in some cases, the absence of a traditional N-alkyl "tail," which has implications for their pharmacological profile.[3] This guide summarizes the current understanding of the in vitro pharmacology of these 5-bromo-INACA analogs.

Receptor Binding and Functional Activity

The primary molecular targets for 5-bromo-INACA analogs are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[4] In vitro studies have demonstrated that these compounds are active at both receptors, although their potency and efficacy can be influenced by the specific substituents on the core structure.[1]

Quantitative Analysis of Receptor Activity

The functional activity of these compounds has been primarily assessed through β-arrestin 2 recruitment assays and intracellular calcium release assays.[1][2] While specific EC50 and Emax values for a generic "5Br-INACA" are not available, data for key analogs provide insight into their structure-activity relationships.

| Compound | Assay | Receptor | Potency (pEC50) | Efficacy (Emax %) | Reference |

| (S)-ADB-5'Br-INACA | β-arrestin 2 Recruitment | CB1 | Decreased vs. tailed analogs | - | [1] |

| β-arrestin 2 Recruitment | CB2 | Lower potency, increased efficacy | - | [1] | |

| (S)-MDMB-5'Br-INACA | β-arrestin 2 Recruitment | CB1 | Decreased vs. tailed analogs | - | [1] |

| β-arrestin 2 Recruitment | CB2 | Lower potency, increased efficacy | - | [1] | |

| (S)-ADB-5'Br-BUTINACA | β-arrestin 2 Recruitment | CB1 | Potent agonist | Efficacious agonist | [1] |

| (S)-MDMB-5'Br-BUTINACA | β-arrestin 2 Recruitment | CB1 | Potent agonist | Efficacious agonist | [1] |

| (S)-ADB-INACA | β-arrestin 2 Recruitment | CB1 | Reduced activity | - | [1] |

| β-arrestin 2 Recruitment | CB2 | Less prominent reduction in activity | - | [1] | |

| (S)-ADB-5'F-BUTINACA | β-arrestin 2 Recruitment | CB1 | Increased potency and efficacy | - | [1] |

| β-arrestin 2 Recruitment | CB2 | Increased potency and efficacy | - | [1] |

Note: Specific quantitative values for pEC50 and Emax were not detailed in the provided search results, but the qualitative relationships are presented. The "tailed" analogs, such as ADB-5'Br-BUTINACA, serve as important comparators.

Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like the 5-bromo-INACA analogs initiates downstream signaling cascades. The primary pathways implicated are the G-protein-dependent pathways (typically Gi/o) and the β-arrestin pathway.

G-Protein Signaling

Canonical CB1 and CB2 receptor signaling occurs through the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of the MAPK/ERK pathway. The intracellular calcium release assay mentioned in the literature suggests that some of these compounds may also couple to Gq/11 proteins.[1]

β-Arrestin Signaling

Agonist binding also promotes the phosphorylation of the intracellular domains of the CB1/CB2 receptors by G-protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of signaling, including activation of MAPK pathways and receptor internalization. The use of β-arrestin 2 recruitment assays confirms the involvement of this pathway.[1][2]

References

Metabolic Fate of 5Br-INACA in Human Hepatocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic fate of the synthetic cannabinoid 5Br-INACA, also known as ADB-P-5Br-INACA, when incubated with human hepatocytes. The information presented herein is compiled from a key in vitro study and is intended to support research, forensic analysis, and drug development efforts.

Executive Summary

The metabolism of this compound in human hepatocytes is characterized by a series of Phase I and Phase II biotransformations. The primary metabolic pathways include hydroxylation, amide hydrolysis, and the formation of carbonyl and carboxyl groups, followed by glucuronidation. A total of ten metabolites have been identified, with the major biotransformations occurring on the pentyl tail of the molecule. The terminal hydroxy and dihydrodiol metabolites are recommended as key biomarkers for identifying this compound consumption.[1][2]

Data Presentation: Metabolite Profile of this compound

The following table summarizes the quantitative data for the ten metabolites of this compound identified after a 3-hour incubation with pooled human hepatocytes. The data is derived from analysis by liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

| Metabolite ID | Biotransformation | Chemical Formula | Retention Time (min) | [M+H]+ m/z | Peak Area (x10³) at 3h | Relative Abundance (%) |

| P1 | Hydroxylation | C₁₉H₂₇BrN₄O₃ | 8.8 | 439.1394 | 1,234 | 100 |

| P2 | Carbonyl formation | C₁₉H₂₅BrN₄O₃ | 9.5 | 437.1238 | 789 | 64 |

| P3 | Carboxyl formation | C₁₉H₂₅BrN₄O₄ | 9.1 | 453.1187 | 456 | 37 |

| P4 | Hydroxylation + Dehydrogenation | C₁₉H₂₅BrN₄O₃ | 9.3 | 437.1238 | 345 | 28 |

| P5 | Amide hydrolysis | C₁₄H₁₇BrN₂O₂ | 10.2 | 325.0550 | 289 | 23 |

| P6 | Dihydrodiol formation | C₁₉H₂₉BrN₄O₄ | 8.2 | 457.1500 | 210 | 17 |

| P7 | Hydroxylation of Amide hydrolysis product | C₁₄H₁₇BrN₂O₃ | 9.7 | 341.0500 | 150 | 12 |

| P8 | Carbonyl formation of Amide hydrolysis product | C₁₄H₁₅BrN₂O₃ | 10.0 | 339.0344 | 110 | 9 |

| P9 | Glucuronidation of Hydroxylated metabolite | C₂₅H₃₅BrN₄O₉ | 7.5 | 615.1720 | 85 | 7 |

| P10 | Glucuronidation of parent compound | C₂₅H₃₅BrN₄O₈ | 8.0 | 599.1770 | 50 | 4 |

Relative abundance is calculated based on the peak area of the most abundant metabolite (P1).

Experimental Protocols

The following methodologies were employed in the key in vitro study of this compound metabolism.

Human Hepatocyte Incubation

Pooled human hepatocytes were incubated with this compound over a 3-hour period.[1][2] This in vitro model is a standard for studying the metabolic pathways of xenobiotics in a system that closely mimics the human liver environment.

Analytical Methodology: LC-QTOF-MS

Metabolite identification and quantification were performed using a liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system.[1][2] This high-resolution mass spectrometry technique allows for the accurate mass measurement of parent compounds and their metabolites, facilitating their identification.

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic transformations of this compound and the experimental workflow.

References

Unraveling the Metabolic Fate of 5Br-INACA Synthetic Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class. The 5-bromo-indazole-3-carboxamide (5Br-INACA) series of SCRAs has recently been identified in seized materials, necessitating a thorough understanding of their metabolic fate for accurate identification in biological samples. This technical guide provides a comprehensive overview of the known metabolites of this compound analogs, detailed experimental protocols for their identification, and insights into their interaction with cannabinoid receptors.

Data Presentation: Metabolites of this compound Analogs

The metabolism of this compound analogs has been investigated primarily through in vitro studies using human hepatocytes and liver microsomes. These studies have elucidated the primary biotransformation pathways, which are crucial for identifying reliable biomarkers of consumption.

ADB-P-5Br-INACA Metabolites

A detailed investigation of ADB-P-5Br-INACA metabolism in human hepatocytes identified ten phase I metabolites.[1][2][3] The primary metabolic reactions observed were terminal amide hydrolysis, hydroxylation, dehydrogenation, carbonyl formation, and combinations of these transformations.[1][2][3] The bromide atom on the indazole core was found to remain intact throughout these metabolic processes.[4]

Below is a summary of the quantitative data for the identified metabolites of ADB-P-5Br-INACA.

| Metabolite ID | Rank (by Total Peak Area) | Biotransformation | Chemical Formula | Retention Time (min) | m/z of Protonated Molecule |

| M1 | 1 | Hydroxylation | C20H30BrN5O3 | 10.15 | 468.1610 |

| M2 | 2 | Dehydrogenation | C20H28BrN5O2 | 11.20 | 450.1500 |

| M3 | 3 | Amide Hydrolysis | C20H29BrN4O2 | 12.55 | 437.1551 |

| M4 | 4 | Carbonyl formation | C20H28BrN5O3 | 10.85 | 466.1453 |

| M5 | 5 | Hydroxylation + Dehydrogenation | C20H28BrN5O3 | 10.50 | 466.1453 |

| M6 | 6 | Dihydroxylation | C20H30BrN5O4 | 9.80 | 484.1559 |

| M7 | 7 | Amide Hydrolysis + Hydroxylation | C20H29BrN4O3 | 11.90 | 453.1500 |

| M8 | 8 | Hydroxylation | C20H30BrN5O3 | 9.95 | 468.1610 |

| M9 | 9 | Dehydrogenation | C20H28BrN5O2 | 11.50 | 450.1500 |

| M10 | 10 | Glucuronidation | C26H38BrN5O8 | 8.75 | 628.1927 |

ADB-5'Br-INACA and MDMB-5'Br-INACA Metabolites

For the "tail-less" analogs, ADB-5'Br-INACA and MDMB-5'Br-INACA, the primary metabolic pathways identified involve modifications to the head group of the molecule. The anticipated urinary markers for these compounds are:

-

ADB-5'Br-INACA: Amide hydrolysis and mono-hydroxylation at the tert-butyl group (often detected after β-glucuronidase treatment).[4][5]

-

MDMB-5'Br-INACA: Ester hydrolysis, with additional metabolites also being formed.[4][5]

Glucuronidation has been observed to be more common for these tail-less analogs compared to their counterparts with an N-alkyl tail.[4][5] A key feature for the identification of metabolites from all this compound analogs is the retention of the bromine atom on the indazole core.[4][5]

| Compound | Primary Metabolic Pathways | Key Metabolite Types |

| ADB-5'Br-INACA | Amide Hydrolysis, Mono-hydroxylation (tert-butyl) | Amide hydrolyzed metabolite, Hydroxylated metabolite |

| MDMB-5'Br-INACA | Ester Hydrolysis, Oxidative transformations | Ester hydrolyzed metabolite, Additional oxidative metabolites |

Experimental Protocols

The identification of this compound metabolites relies on sensitive analytical techniques, primarily liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). The following sections detail the methodologies employed in key experiments.

In Vitro Metabolism with Human Hepatocytes

This protocol is a gold standard for predicting in vivo human metabolism.

1. Cell Culture and Incubation:

-

Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams E medium supplemented with L-glutamine and HEPES buffer).

-

The cell suspension is pre-incubated at 37°C before the addition of the test compound.

-

This compound analogs (e.g., ADB-P-5Br-INACA), dissolved in a suitable solvent like DMSO, are added to the hepatocyte suspension to initiate the metabolic reaction. The final concentration of the test compound is typically in the low micromolar range.

-

The incubation is carried out for a defined period, often up to 3 hours, at 37°C with gentle shaking.

2. Sample Preparation:

-

The incubation is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate proteins and quench the metabolic activity.

-

The samples are then centrifuged to pellet the precipitated proteins and cell debris.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

1. Chromatographic Separation:

-

An ultra-high-performance liquid chromatography (UHPLC) system is used for the separation of the metabolites.

-

A C18 reverse-phase column is commonly employed.

-

The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

2. Mass Spectrometric Detection:

-

A QTOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

-

Data is acquired in a data-dependent auto-MS/MS mode, which allows for the collection of full-scan mass spectra and fragmentation spectra of the most abundant ions in a single run.

-

The accurate mass measurements provided by the TOF analyzer are crucial for determining the elemental composition of the parent drug and its metabolites.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids, including this compound analogs, exert their effects primarily through the activation of cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of cannabinoid receptors upon activation by this compound.

Experimental Workflow for this compound Metabolite Identification

The following diagram illustrates the logical steps involved in the identification of this compound metabolites from in vitro experiments.

Caption: Workflow for the identification of this compound metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

The Structure-Activity Relationship of 5Br-INACA Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with novel synthetic cannabinoid receptor agonists (SCRAs) frequently emerging to circumvent legislative controls. A recent trend has been the appearance of SCRAs featuring a brominated indazole core, including analogs of the INACA (indazole-3-carboxamide) class. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5Br-INACA analogs, offering a valuable resource for researchers, scientists, and drug development professionals. By examining the interplay between chemical structure and biological activity, we can better understand the pharmacological and toxicological profiles of these compounds. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Structural Features of this compound Analogs

The this compound analogs are characterized by a central 5-bromoindazole-3-carboxamide core. The key points of structural variation that dictate their pharmacological activity include:

-

The "Head" Group: This is typically an amino acid derivative, such as a tert-leucinamide in ADB-5'Br-INACA or a tert-leucine methyl ester in MDMB-5'Br-INACA, attached to the carboxamide.

-

The "Tail" Group: This refers to the substituent at the N1 position of the indazole ring. Analogs can be "tailed," possessing an alkyl or other group (e.g., a butyl chain in ADB-5'Br-BUTINACA), or "tail-less," with no substituent at this position (e.g., ADB-5'Br-INACA).

-

Halogen Substitution: While this guide focuses on 5-bromo analogs, comparison with analogs bearing other halogens (like fluorine) or no halogen at this position provides critical SAR insights.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro functional activity of several key this compound analogs at the human cannabinoid receptors CB1 and CB2. The data is primarily derived from β-arrestin 2 recruitment assays and intracellular calcium release assays, which are critical downstream functional readouts of receptor activation.

Table 1: In Vitro Activity of this compound Analogs at the CB1 Receptor

| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |

| (S)-ADB-5’Br-INACA | β-Arrestin 2 Recruitment | 4744 | 237 | [1] |

| (S)-MDMB-5’Br-INACA | β-Arrestin 2 Recruitment | 1254 | 230 | [1] |

| (S)-ADB-5’Br-BUTINACA | β-Arrestin 2 Recruitment | 82.1 | 497 | [1][2] |

| (S)-MDMB-5’Br-BUTINACA | β-Arrestin 2 Recruitment | 61.2 | 360 | [1] |

| (S)-ADB-5’F-BUTINACA | β-Arrestin 2 Recruitment | 28.8 | - | [3] |

| (S)-ADB-5’Br-BUTINACA | Intracellular Ca2+ Release | 12.5 | - | [3] |

| (S)-MDMB-5’Br-BUTINACA | Intracellular Ca2+ Release | 32.5 | - | [1] |

| (S)-ADB-5’F-BUTINACA | Intracellular Ca2+ Release | 18.3 | - | [3] |

| JWH-018 (Reference) | β-Arrestin 2 Recruitment | 67.6 | 278 | [2] |

| CP55,940 (Reference) | β-Arrestin 2 Recruitment | - | 100 | [2] |

EC50: Half-maximal effective concentration. A lower value indicates higher potency. Emax: Maximum effect, often expressed as a percentage relative to a standard agonist like CP55,940.

Table 2: In Vitro Activity of this compound Analogs at the CB2 Receptor

| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |

| (S)-ADB-5’Br-INACA | β-Arrestin 2 Recruitment | 156 | 140 | [1] |

| (S)-MDMB-5’Br-INACA | β-Arrestin 2 Recruitment | 22.5 | 124 | [1] |

| (S)-ADB-5’Br-BUTINACA | β-Arrestin 2 Recruitment | 13.4 | 88.1 | [2] |

| (S)-MDMB-5’Br-BUTINACA | β-Arrestin 2 Recruitment | 3.00 | 79.1 | [1] |

| JWH-018 (Reference) | β-Arrestin 2 Recruitment | 12.5 | 64.3 | [2] |

| CP55,940 (Reference) | β-Arrestin 2 Recruitment | - | 100 | [2] |

Key SAR Observations:

-

Impact of the "Tail": The presence of an N-alkyl tail (e.g., butyl in ADB-5'Br-BUTINACA) dramatically increases potency at the CB1 receptor compared to the "tail-less" analogs (ADB-5'Br-INACA).[1] This is consistent with the established role of the tail in engaging a hydrophobic pocket within the CB1 receptor.[1]

-

"Head" Group Modification: Comparing (S)-ADB-5'Br-BUTINACA (tert-leucinamide) with (S)-MDMB-5'Br-BUTINACA (tert-leucine methyl ester) reveals that the methyl ester analog exhibits slightly higher potency at CB1 in the β-arrestin assay and significantly higher potency at CB2.[1]

-

Halogen Substitution: In tailed analogs, replacing the 5-bromo substituent with a 5-fluoro (as in (S)-ADB-5’F-BUTINACA) leads to an increase in potency in the β-arrestin 2 recruitment assay.[3] However, in the intracellular calcium release assay, the 5-bromo analog was slightly more potent.[3] This highlights that the effect of halogen substitution can be assay-dependent, potentially reflecting differences in signaling bias.

-

Receptor Selectivity: Generally, the this compound analogs are more potent at the CB2 receptor than the CB1 receptor, particularly the tailed methyl ester derivative (S)-MDMB-5'Br-BUTINACA.[1]

-

Efficacy: The tailed this compound analogs are high-efficacy agonists at the CB1 receptor, with Emax values significantly exceeding that of the reference agonist JWH-018 in the β-arrestin 2 recruitment assay.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize this compound analogs.

Radioligand Binding Assay (for determining binding affinity, Ki)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

Test compounds (this compound analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol Outline:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand.

-

Incubate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold washing buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin 2 to the activated cannabinoid receptor, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

Materials:

-

CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX).

-

Cell culture medium and supplements.

-

Test compounds.

-

PathHunter® detection reagents.

-

Luminometer.

Protocol Outline:

-

Plate the engineered cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

The signal is proportional to the amount of β-arrestin 2 recruited to the receptor. Plot the signal against the compound concentration to determine EC50 and Emax values.

Intracellular Calcium Release Assay (e.g., AequoScreen®)

This assay measures the mobilization of intracellular calcium upon receptor activation, which can occur through Gq/11 or Gβγ subunit signaling pathways.

Materials:

-

CHO-K1 cells co-expressing the human CB1 receptor, apoaequorin, and a G-protein alpha subunit (e.g., Gα16).

-

Coelenterazine h (aequorin substrate).

-

Test compounds.

-

Assay buffer.

-

Luminometer with injection capabilities.

Protocol Outline:

-

Incubate the engineered cells with coelenterazine h to reconstitute the active aequorin photoprotein.

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Place the cell plate into the luminometer.

-

Inject the test compound into the wells and immediately measure the light emission.

-

The light signal is proportional to the increase in intracellular calcium concentration.

-

Plot the signal against the compound concentration to determine EC50 values.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

Caption: Cannabinoid Receptor Signaling Pathways.

Caption: SAR Logic for this compound Analogs at CB1.

Caption: Experimental Workflow for SCRA Characterization.

Conclusion and Future Directions

The emergence of this compound analogs represents a significant development in the ever-evolving landscape of synthetic cannabinoids. The structure-activity relationships of these compounds are beginning to be understood, with the N1-tail playing a critical role in CB1 potency and the head group and halogen substitution fine-tuning activity and receptor selectivity. The tailed this compound analogs are potent, high-efficacy agonists at cannabinoid receptors.

While functional data from β-arrestin and calcium mobilization assays provide valuable insights, a more complete pharmacological profile requires further investigation. Future research should focus on:

-

Determining Binding Affinities (Ki): Radioligand binding assays should be conducted to determine the binding affinities of these analogs at CB1 and CB2 receptors. This will allow for a more direct comparison of receptor affinity with functional potency and help in understanding potential signaling bias.

-

Assessing G-Protein Activation: Quantitative G-protein activation assays (e.g., GTPγS binding) are needed to directly measure the potency and efficacy of these compounds in activating the canonical Gi/o signaling pathway. This data is essential for a comprehensive assessment of functional selectivity and signaling bias (i.e., G-protein vs. β-arrestin bias).

-

Expanding the Analog Library: The synthesis and pharmacological evaluation of a broader range of this compound analogs with systematic modifications to the head and tail groups will provide a more detailed understanding of the SAR.

By continuing to elucidate the complex pharmacology of these novel SCRAs, the scientific community can better anticipate their potential public health impact and develop more effective strategies for their detection and regulation.

References

Toxicological Screening of 5-Bromo-Indazole-3-Carboxamide Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and structurally diverse class. This guide focuses on 5-bromo-indazole-3-carboxamide (5Br-INACA) analogs, a sub-class of SCRAs that have been identified in seized materials globally.[1][2][3] Notably, compounds such as ADB-5Br-INACA and MDMB-5Br-INACA are characterized by the absence of a traditional N-alkyl "tail," a feature common to many potent SCRAs.[3][4] While this structural attribute might suggest lower potency, these compounds retain cannabinoid receptor activity and are also suspected to be precursors for the synthesis of more potent, "tailed" analogs.[3][5][6] This guide provides a comprehensive overview of the available toxicological data, analytical methodologies, and metabolic fate of these compounds to aid in their identification and risk assessment.

Pharmacological Activity

The primary mechanism of action for this compound analogs involves interaction with the cannabinoid receptors CB1 and CB2. In vitro studies have been conducted to determine the functional activity and binding affinity of these compounds.

Quantitative Pharmacological Data

The following table summarizes the in vitro functional activity (EC₅₀) of MDMB-5Br-INACA and its analogs at human CB1 and CB2 receptors. This data is crucial for understanding the structure-activity relationships and predicting the potential psychoactive and physiological effects.

| Compound | Core Modification | Tail | Head Group | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |

| (S)-MDMB-5'Br-INACA | 5-Bromo-indazole | None ("tail-less") | Methyl 3,3-dimethylbutanoate | Potent Agonist | Potent Agonist |

| (S)-ADB-5'Br-INACA | 5-Bromo-indazole | None ("tail-less") | Adamantyl | - | - |

Data compiled from multiple sources. A direct numerical value for EC₅₀ was not available in the provided search results, but the compound is described as a "potent agonist".[4]

It has been observed that the "tail-less" analogs like (S)-ADB-5'Br-INACA and (S)-MDMB-5'Br-INACA exhibit cannabinoid receptor activity, although with a generally decreased potency at the CB1 receptor compared to their "tailed" counterparts.[6] Interestingly, while potency may be lower, an increased efficacy at the CB2 receptor has been noted for these tail-less analogs.[6]

Signaling Pathway

The activation of cannabinoid receptors by this compound analogs initiates a cascade of intracellular signaling events. A simplified representation of this pathway, focusing on G-protein coupling and downstream effects, is depicted below.

Metabolism and Toxicological Screening

Understanding the metabolic fate of this compound analogs is critical for developing effective toxicological screening methods. In vitro studies using human hepatocytes have identified several key biotransformations.[7][8][9]

Metabolic Pathways

The primary metabolic reactions observed for ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA include:[7][8][9]

-

Dihydrodiol formation

-

Terminal amide hydrolysis

-

Hydroxylation

-

Dehydrogenation

-

Carbonyl formation

-

Glucuronidation

For ADB-5'Br-INACA, anticipated urinary markers include metabolites formed through amide hydrolysis and mono-hydroxylation at the tert-butyl group.[1][2] Similarly, for MDMB-5'Br-INACA, ester hydrolysis is a key metabolic step.[1][2] A significant finding is that the bromine atom on the indazole core generally remains intact during metabolism, providing a useful marker for distinguishing these compounds from their non-brominated counterparts.[1][2]

The following diagram illustrates the general metabolic workflow for identifying metabolites of this compound analogs.

Experimental Protocols

Accurate identification of this compound analogs and their metabolites requires robust analytical methods. The following protocols are based on methodologies reported in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.[10][11]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.[10][11]

-

Temperatures:

-

Oven Program: 50 °C for 0 min, ramp at 30 °C/min to 340 °C and hold for 2.3 min.[10]

-

Injection: 1 µL, splitless.[10]

-

MS Parameters:

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: Dilution in methanol, followed by further dilution if necessary.[10][11]

-

Instrument: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent.[10]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar.[10][11][12]

-

Mobile Phase:

-

Gradient: Initial: 95% A: 5% B, ramp to 5% A: 95% B over 13 min, then return to initial conditions at 15.5 min.[10][11][12]

-

Temperatures:

-

QTOF Parameters:

β-Arrestin 2 Recruitment Assay

This functional assay is used to determine the agonistic activity of compounds at cannabinoid receptors.

-

Cell Culture: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein are cultured in 96-well plates.[4]

-

Compound Addition: Test compounds are added to the cells at various concentrations.[4]

-

Incubation: Cells are incubated to allow for receptor activation and recruitment of β-arrestin 2.[4]

-

Detection: The recruitment of β-arrestin 2 is measured, often using a chemiluminescent or fluorescent substrate, to determine the potency (EC₅₀) and efficacy of the compound.

The following diagram outlines the general workflow for the analytical detection of this compound analogs.

Conclusion

The this compound analogs represent an evolving challenge in the landscape of NPS. Their unique structural features as "tail-less" synthetic cannabinoids do not preclude them from having significant pharmacological activity. Furthermore, their role as potential precursors for more potent substances highlights the need for vigilant monitoring. The data and protocols presented in this guide offer a foundational resource for researchers, forensic scientists, and public health officials to aid in the identification, characterization, and toxicological assessment of this emerging class of compounds. Continued research is essential to fully understand the pharmacokinetic and pharmacodynamic properties of this compound analogs and their impact on human health.

References

- 1. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists [biblio.ugent.be]

- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MDMB-5Br-INACA - Wikipedia [en.wikipedia.org]

- 6. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references | Semantic Scholar [semanticscholar.org]

- 10. cfsre.org [cfsre.org]

- 11. cfsre.org [cfsre.org]

- 12. cfsre.org [cfsre.org]

Methodological & Application

Application Note: Protocol for the Research Synthesis of 5Br-INACA

Document ID: AN-SC-2025-03B Revision: 1.0 For Research Use Only. Not for human or veterinary use.

Abstract

This document provides a detailed protocol for the synthesis of 1-(5-bromopentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide (5Br-INACA), a synthetic indazole-3-carboxamide. The described methodology is intended for use by qualified researchers and drug development professionals in a controlled laboratory setting. The protocol is based on a modern, selective N-alkylation of the indazole-3-carboxylic acid core, followed by an amide coupling step.[1] This method offers high regioselectivity for the N1 position of the indazole ring and provides good overall yields.[1][2] All procedures must be conducted with appropriate safety measures in place.

Introduction

Indazole-3-carboxamides are a class of compounds widely investigated for their interaction with various biological targets.[3][4][5] The synthesis of specific analogs, such as this compound, is crucial for developing analytical reference standards and for structure-activity relationship (SAR) studies.[6][7] The core synthetic challenge often lies in achieving selective alkylation at the N1 position of the indazole scaffold.[8][9] Traditional methods using methyl indazole-3-carboxylate can suffer from poor selectivity and lower yields.[1]

This protocol details a more recent and efficient one-pot, two-step synthesis that begins with 5-bromo-1H-indazole-3-carboxylic acid, ensuring high N1-regioselectivity and improved yields.[1][2] The procedure involves an initial N-alkylation with 1,5-dibromopentane followed by an in-situ amide coupling with 1-naphthylamine.

Chemical Synthesis Pathway

The synthesis of this compound from 5-bromo-1H-indazole-3-carboxylic acid proceeds via a two-step reaction as illustrated below.

Materials and Reagents

Reagents

-

5-bromo-1H-indazole-3-carboxylic acid (≥98%)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,5-Dibromopentane (≥97%)

-

1-Naphthylamine (≥99%)

-

Anhydrous Dimethylformamide (DMF)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (≥98%)

-

Triethylamine (TEA) (≥99.5%)

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Round-bottom flasks and glassware

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Flash chromatography system

-

Standard analytical equipment for characterization (NMR, LC-MS)

Experimental Protocol

WARNING: This procedure involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. DMF is a skin irritant. All steps must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: N1-Alkylation of 5-bromo-1H-indazole-3-carboxylic acid

-

Add 5-bromo-1H-indazole-3-carboxylic acid (1.0 equiv) to a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion, 2.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add 1,5-dibromopentane (1.3 equiv) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.[2]

Step 2: Amide Coupling (One-Pot)

-

Once the alkylation is complete (as determined by monitoring), add TBTU (1.2 equiv) directly to the reaction mixture.

-

Add 1-naphthylamine (1.1 equiv) to the flask.

-

Slowly add triethylamine (TEA, 3.0 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature for an additional 12-18 hours. Monitor for the formation of the final product by TLC or LC-MS.[2][10]

Work-up and Purification

-

Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.[11]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure this compound.

General Experimental Workflow

The overall process from reaction setup to final product characterization follows a standard synthetic chemistry workflow.

Data Presentation

The following table summarizes typical reaction parameters and expected results for the synthesis of this compound and related analogs based on published methods.[1][2][12]

| Parameter | Value / Description | Reference |

| Starting Material | 5-bromo-1H-indazole-3-carboxylic acid | [10][12] |

| Alkylation Reagent | 1,5-Dibromopentane | - |

| Amine Reagent | 1-Naphthylamine | - |

| Base (Alkylation) | Sodium Hydride (NaH) | [2][9] |

| Coupling Reagent | TBTU | [10] |

| Solvent | Anhydrous DMF | [2][12] |

| Reaction Time | 18-24 hours (total) | [2] |

| Expected Yield | 50 - 80% (after purification) | [1][12] |

| Purity (Post-Chroma.) | >95% | [12] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (such as LC-QTOF-MS) should be used to confirm the exact mass of the compound.[2][13] The expected monoisotopic mass for C₂₃H₂₂BrN₄O will provide a distinct isotopic pattern due to the presence of bromine.

-

Chromatography: Purity should be assessed using HPLC or GC-MS.[13][14]

References

- 1. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]

- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. diva-portal.org [diva-portal.org]

- 13. cfsre.org [cfsre.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for the GC-MS Analysis of 5-Bromo-INACA Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and structurally diverse class. The "INACA" (indazole-3-carboxamide) scaffold has been subject to various modifications, including halogenation. This document focuses on the gas chromatography-mass spectrometry (GC-MS) analysis of 5-bromo-INACA analogues, specifically MDMB-5Br-INACA and ADB-5Br-INACA . These compounds are notable for the presence of a bromine atom at the 5-position of the indazole core and, in some cases, the absence of a traditional N-alkyl "tail," which can affect their pharmacological activity and analytical profile.[1]

It is crucial to note that "5Br-INACA" is a general descriptor. The specific side-chain attached to the carboxamide group significantly influences the compound's properties. Therefore, this document will address two prominent examples:

-

MDMB-5Br-INACA : Methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate

-

ADB-5Br-INACA : (S)-N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide

These compounds have been identified in seized materials and are monitored as emerging NPS.[2][3] MDMB-5Br-INACA, despite lacking the N-alkyl tail, has been shown to act as a potent agonist at the CB2 receptor and displays high efficacy at the CB1 receptor, albeit with lower potency.[1] ADB-5Br-INACA has also been shown to exhibit cannabinoid receptor activity, though its potency is suggested to be low.[3]

GC-MS Analytical Protocols

The following tables summarize validated GC-MS methods for the analysis of MDMB-5Br-INACA and ADB-5Br-INACA. These protocols are based on methods published by forensic science institutions and researchers.

MDMB-5Br-INACA: GC-MS Parameters

| Parameter | Value | Reference |

| Instrument | Agilent 5975 Series GC/MSD System or similar | [2] |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent | [2] |

| Carrier Gas | Helium (Flow: 1.46 mL/min) | [2] |

| Injection Port Temp. | 265 °C | [2] |

| Injection Mode | Splitless | [2] |

| Injection Volume | 1 µL | [2] |

| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C, hold for 2.3 min | [2] |

| Transfer Line Temp. | 300 °C | [2] |

| MS Source Temp. | 230 °C | [2] |

| MS Quad Temp. | 150 °C | [2] |

| Mass Scan Range | 40-550 m/z | [2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |

| Retention Time | Approximately 7.82 min | [2] |

ADB-5Br-INACA: GC-MS Parameters

| Parameter | Value | Reference |

| Instrument | Agilent 5975 Series GC/MSD System or similar | [3] |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent | [3] |

| Carrier Gas | Helium (Flow: 1.46 mL/min) | [3] |

| Injection Port Temp. | 265 °C | [3] |

| Injection Mode | Splitless | [3] |

| Injection Volume | 1 µL | [3] |

| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C, hold for 2.3 min | [3] |

| Transfer Line Temp. | 300 °C | [3] |

| MS Source Temp. | 230 °C | [3] |

| MS Quad Temp. | 150 °C | [3] |

| Mass Scan Range | 40-550 m/z | [3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [3] |

| Retention Time | Approximately 8.36 min | [3] |

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound analogues in seized materials.

Mass Spectrometry Fragmentation

The mass spectra of 5-bromo-INACA analogues are characterized by the isotopic pattern of bromine (approximately 1:1 ratio for M and M+2 ions). The primary fragmentation occurs at the amide linkage.

General Fragmentation Pattern:

-

Cleavage of the amide bond: This is a characteristic fragmentation pathway for INACA derivatives, leading to the formation of ions corresponding to the 5-bromo-indazole-3-carboxamide core and the amino acid/ester side chain.

-

Loss of the side-chain: Fragmentation of the tert-butyl group from the amino acid moiety is also commonly observed.

While detailed annotated spectra are not publicly available, the CFSRE reports for MDMB-5Br-INACA and ADB-5Br-INACA provide mass spectra that can be used for library matching.[2][3]

Pharmacological Data and Signaling Pathway

MDMB-5Br-INACA has been pharmacologically characterized, showing differential activity at the CB1 and CB2 receptors.

MDMB-5Br-INACA Receptor Activity

| Receptor | Parameter | Value | Reference |

| CB1 | EC₅₀ | 2203 nM | [1] |

| Efficacy (vs. CP55,940) | 360% | [1] | |

| CB2 | EC₅₀ | 22.5 nM | [1] |

| Efficacy (vs. CP55,940) | 124% | [1] |

These data indicate that MDMB-5Br-INACA is a potent CB2 receptor agonist with high efficacy at both CB1 and CB2 receptors, although its potency at the CB1 receptor is significantly lower.[1]

Cannabinoid Receptor Signaling Pathway

The activation of cannabinoid receptors (CB1 and CB2) by agonists like this compound analogues initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Conclusion

The GC-MS methods detailed in this document provide a robust framework for the identification of MDMB-5Br-INACA and ADB-5Br-INACA. The provided protocols, along with the experimental workflow and pharmacological context, serve as a valuable resource for laboratories involved in the analysis of NPS. The distinct receptor activity profile of MDMB-5Br-INACA highlights the importance of continued pharmacological characterization of emerging synthetic cannabinoids to understand their potential physiological effects. Researchers should always confirm their findings with certified reference materials.

References

Application Note: Analysis of 5Br-INACA using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the identification and potential quantification of 5Br-INACA, a synthetic cannabinoid, using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The described protocol provides a robust workflow from sample preparation to data analysis, enabling researchers to accurately detect this compound in various matrices. While specific quantitative data for this compound is not widely available, this note provides a framework for method validation based on the analysis of structurally similar brominated synthetic cannabinoids.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a constantly evolving class of new psychoactive substances (NPS). The emergence of halogenated analogs, such as this compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide), presents a significant challenge for forensic and clinical laboratories. LC-QTOF-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass spectrometer. This combination allows for the confident identification of emerging NPS like this compound, even in complex matrices. This application note provides a detailed protocol for the analysis of this compound, adapted from established methods for similar brominated indazole carboxamide synthetic cannabinoids.[1][2]

Experimental Protocols

Sample Preparation

A simple "dilute and shoot" method is often sufficient for the analysis of synthetic cannabinoids in seized materials or reference standards.

Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

This compound reference standard

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Protocol:

-

Accurately weigh a small amount of the sample (e.g., 1 mg).

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Centrifuge the solution to pellet any insoluble material.

-

Prepare a working solution by diluting the stock solution 1:100 in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[1][3]

-

Transfer the final solution to an autosampler vial for LC-QTOF-MS analysis.

LC-QTOF-MS Analysis

The following instrumental parameters are based on methods developed for the analysis of closely related brominated synthetic cannabinoids and should be optimized for the specific instrumentation used.[1][3][4]

Instrumentation:

-

UHPLC system (e.g., Shimadzu Nexera XR, Agilent 1290 Infinity)

-

QTOF mass spectrometer (e.g., Sciex TripleTOF® 5600+, Agilent 6550 iFunnel)

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% formic acid |

| Gradient | Initial: 5% B, ramp to 95% B over 13 min, hold for 2.5 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | TOF-MS and Product Ion Scan (IDA or SWATH®) |

| TOF MS Scan Range | m/z 100-510 |

| Product Ion Scan Range | m/z 50-510 |

| Collision Energy | 35 ± 15 eV (for fragmentation) |

| Source Temperature | 600 °C |

Data Presentation

Accurate mass measurement of the protonated molecule ([M+H]⁺) and its characteristic fragment ions are crucial for the confident identification of this compound. The expected accurate mass of the protonated molecule of this compound (C₁₄H₁₈BrN₄O₂⁺) is 353.0662 m/z.

Table 1: Expected Accurate Masses of this compound and Potential Fragment Ions

| Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₈BrN₄O₂⁺ | 353.0662 |

| Fragment 1 | C₈H₅BrN₂O⁺ | 224.9658 |

| Fragment 2 | C₆H₁₃N₂O⁺ | 129.1022 |

Note: The fragmentation pathway of this compound is proposed based on the fragmentation of other INACA-type synthetic cannabinoids. The primary fragmentation is expected to occur at the amide bond.[5]

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Proposed fragmentation pathway for this compound.

Discussion

The LC-QTOF-MS method described provides a highly selective and sensitive approach for the identification of this compound. The high-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, which is critical for the confident identification of novel compounds. The retention time obtained from the liquid chromatography separation provides an additional layer of confirmation.

For quantitative analysis, a validation study should be performed. This would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following established guidelines.[6][7] The use of an appropriate internal standard is also recommended for accurate quantification.

It is important to note that the metabolism of this compound may lead to the formation of various metabolites.[2][8][9] The presented LC-QTOF-MS method can also be adapted for the identification of these metabolites in biological matrices, which is crucial for toxicological and forensic investigations. The bromine atom on the indazole core is expected to remain intact during metabolism, serving as a useful marker for distinguishing its metabolites.[1][2]

Conclusion

This application note provides a comprehensive protocol for the analysis of the synthetic cannabinoid this compound using LC-QTOF-MS. The detailed experimental procedures and data analysis guidelines will be valuable for researchers, scientists, and drug development professionals involved in the detection and characterization of new psychoactive substances. The high sensitivity and specificity of the LC-QTOF-MS method make it an ideal tool for forensic, clinical, and research applications. While this note provides a strong foundation, method optimization and validation are essential for routine use and quantitative applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. cfsre.org [cfsre.org]

- 5. Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vitro Cell-Based Assays of 5-Bromo-INACA Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-vitro evaluation of 5-bromo-indazole-3-carboxamide (5Br-INACA) derivatives, a class of synthetic cannabinoids. The protocols and data presented focus on representative compounds such as MDMB-5Br-INACA and ADB-5Br-INACA, which have been subjects of pharmacological research. These compounds are known to interact with cannabinoid receptors CB1 and CB2, and their in-vitro characterization is crucial for understanding their potency, efficacy, and potential physiological effects.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). The this compound core is a key structural feature in several recently emerged SCRAs. While some this compound derivatives are sold as precursors for the synthesis of more potent compounds, many exhibit intrinsic activity at cannabinoid receptors.[1][2] In-vitro cell-based assays are fundamental tools for characterizing the pharmacological profiles of these substances, providing essential data for forensic and toxicological assessments, as well as for drug development efforts.

Data Presentation: In-Vitro Pharmacology of this compound Derivatives

The following table summarizes the quantitative data obtained from in-vitro pharmacological assays of representative this compound derivatives. These assays are crucial for determining the potency (EC50) and efficacy of these compounds at cannabinoid receptors.[1]

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| (S)-MDMB-5Br-INACA | CB1 | β-arrestin 2 Recruitment | EC50 | 2203 nM | [1] |

| Efficacy (vs. CP55,940) | 360% | [1] | |||

| CB2 | β-arrestin 2 Recruitment | EC50 | 22.5 nM | [1] | |

| Efficacy (vs. CP55,940) | 124% | [1] | |||

| (S)-ADB-5'Br-INACA | CB1 | β-arrestin 2 Recruitment | - | Decreased potency vs. tailed counterpart | [3] |

| CB2 | β-arrestin 2 Recruitment | - | Lower potency, increased efficacy vs. tailed counterpart | [3] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[4][5] A lower EC50 value indicates higher potency.[6] Efficacy refers to the maximal response a compound can elicit.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cannabinoid Receptor (CB1/CB2) Activation Assay (β-Arrestin 2 Recruitment)

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key event in G-protein coupled receptor (GPCR) desensitization and signaling.

Materials:

-

CHO-K1 cells stably co-expressing human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment complementation system.

-

This compound derivative (e.g., MDMB-5Br-INACA) stock solution in DMSO.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Detection reagents for the enzyme fragment complementation system.

-

Microplate reader.

Procedure:

-